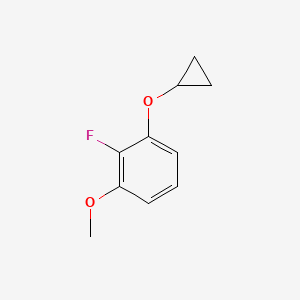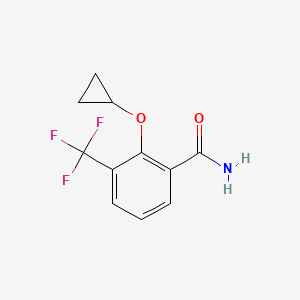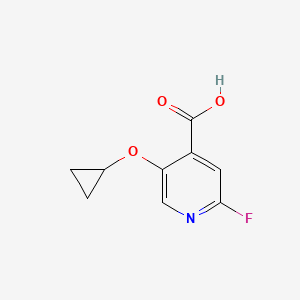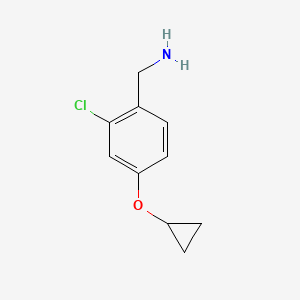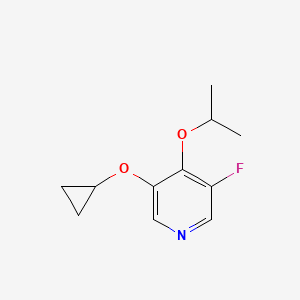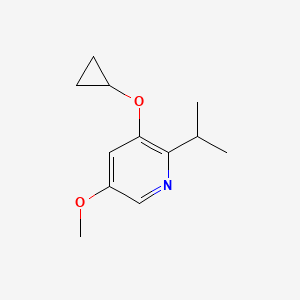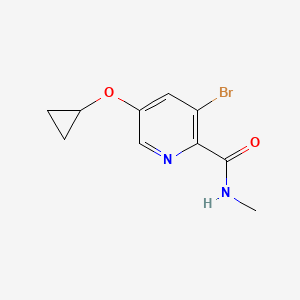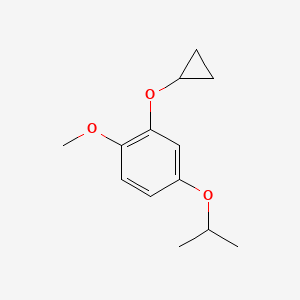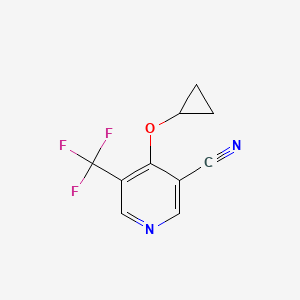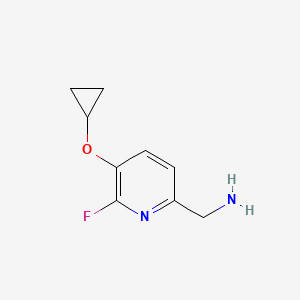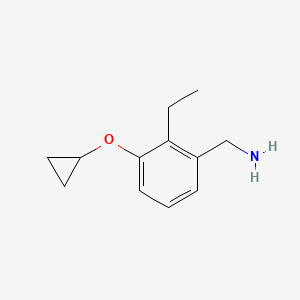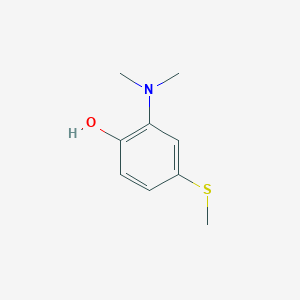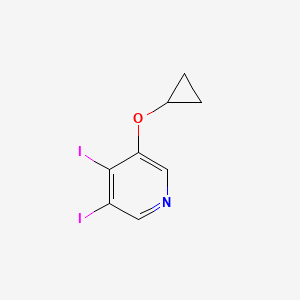
3-Cyclopropoxy-4,5-diiodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4,5-diiodopyridine: is a chemical compound with the molecular formula C8H7I2NO and a molecular weight of 386.96 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to the pyridine ring, along with two iodine atoms at the 4 and 5 positions . It is primarily used in research and development settings and is not intended for direct human use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4,5-diiodopyridine typically involves the iodination of a pyridine derivative followed by the introduction of the cyclopropoxy group. One common method includes the use of halogen-metal exchange reactions, where a halopyridine undergoes a reaction with a metal reagent (such as lithium or magnesium) to form an organometallic intermediate. This intermediate is then treated with iodine to introduce the iodine atoms at the desired positions .
Industrial Production Methods: The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also a potential method for industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropoxy-4,5-diiodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the iodine atoms.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce various substituents at the iodine positions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Pyridines: Products with different functional groups replacing the iodine atoms.
Pyridine N-oxides: Formed through oxidation reactions.
Deiodinated Pyridines: Resulting from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Cyclopropoxy-4,5-diiodopyridine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science .
Wirkmechanismus
The exact mechanism of action of 3-Cyclopropoxy-4,5-diiodopyridine is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The presence of iodine atoms may enhance its reactivity and binding affinity to these targets .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-4-iodopyridine: Lacks one iodine atom compared to 3-Cyclopropoxy-4,5-diiodopyridine.
4,5-Diiodopyridine: Does not have the cyclopropoxy group.
3-Cyclopropoxy-5-iodopyridine: Iodine atom at a different position.
Uniqueness: this compound is unique due to the combination of the cyclopropoxy group and two iodine atoms on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C8H7I2NO |
|---|---|
Molekulargewicht |
386.96 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4,5-diiodopyridine |
InChI |
InChI=1S/C8H7I2NO/c9-6-3-11-4-7(8(6)10)12-5-1-2-5/h3-5H,1-2H2 |
InChI-Schlüssel |
LTXRJWUZOWMKAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CN=CC(=C2I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


